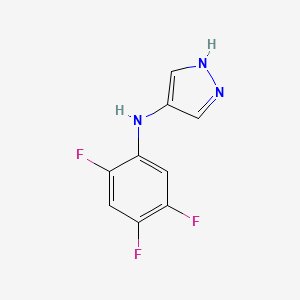

N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H6F3N3 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

N-(2,4,5-trifluorophenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H6F3N3/c10-6-1-8(12)9(2-7(6)11)15-5-3-13-14-4-5/h1-4,15H,(H,13,14) |

InChI Key |

LWINSLCAXHCMLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4,5-trifluorophenylhydrazine with an appropriate pyrazole derivative. One common method involves the use of 2,4,5-trifluorophenylhydrazine and 4-chloropyrazole under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process involving the preparation of 2,4,5-trifluorophenylhydrazine followed by its reaction with pyrazole derivatives. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like Grignard reagents and organolithium compounds are often employed.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is a chemical compound with potential applications in scientific research, particularly as a building block in the synthesis of complex organic molecules . Pyrazole derivatives exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, and anti-cancer properties .

Synthesis and Properties

- The compound is related to pyrazoles, which are potent medicinal scaffolds .

- Fluorine-containing compounds are of interest in drug development because the introduction of fluorine can enhance bioactivity and metabolic stability .

Related Compounds

- N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine is a related compound with applications in synthesis .

- N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine also has applications in synthesis .

- 1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine is another related compound .

- N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine is investigated for its potential in biology.

Biological Activities of Pyrazoles

Pyrazoles have demonstrated diverse biological activities :

- Anti-inflammatory: Some pyrazole derivatives are used clinically as nonsteroidal anti-inflammatory drugs .

- Anti-microbial: Pyrazoles have shown activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia .

- Anti-tubercular: Certain pyrazole compounds have been tested for anti-tubercular properties .

- Anti-cancer: Some pyrazole compounds have shown activity against leukemia, renal cancer, and non-small cell lung cancer cell lines .

Fluorine in Pharmaceuticals

The inclusion of fluorine atoms in pharmaceutical compounds is a common strategy to enhance drug properties :

- Fluorine enhances the bioactivity and metabolic stability of drugs .

- Approximately 25% of small-molecule drugs in the clinic contain fluorine .

- Fluorination can fine-tune the physicochemical properties of active ingredients, such as lipophilicity, water solubility, and metabolic stability .

- The incorporation of fluorine can block unwanted metabolism, as seen in the development of celecoxib .

Mechanism of Action

The mechanism of action of N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Fluorinated Aryl Groups

The 2,4,5-trifluorophenyl group in the target compound distinguishes it from related fluorinated analogs:

- 2,3,4-Trifluorophenyl and 2,4,6-Trifluorophenyl Derivatives: highlights that the position of fluorine atoms on the aryl ring significantly impacts antimicrobial activity. For example, acylthioureas with 2,4,5-trifluorophenyl groups exhibited stronger antibiofilm activity against Pseudomonas aeruginosa compared to 2,3,4-trifluorophenyl variants, likely due to optimized electron-withdrawing effects and spatial arrangement .

- Mono- and Di-fluorinated Analogs: Compounds like N-(3-fluorophenyl) derivatives () show reduced activity compared to trifluorinated analogs, underscoring the importance of multiple fluorine atoms in enhancing target binding and metabolic resistance.

Pyrazole Core Modifications

- Position of Amine Group : Unlike pyrazole-3-carboxamide derivatives (e.g., compound 4h in ), where the amine is at position 3, the target compound’s amine at position 4 may alter hydrogen-bonding interactions with biological targets. This positional difference could influence solubility and potency.

- Trifluoroethyl-Substituted Pyrazoles: describes 1-(2,2,2-trifluoroethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, which replaces the trifluorophenyl group with a trifluoroethyl chain.

Antimicrobial and Antibiofilm Activity

- Target Compound vs. Acylthioureas: The 2,4,5-trifluorophenyl group in acylthioureas () demonstrates potent activity against Gram-negative (P. aeruginosa) and Gram-positive (Staphylococcus aureus) biofilms.

- Comparison with Sulfonamide Derivatives : Compounds like (4-fluoro-2-methylphenyl)methanesulfonamide () exhibit different mechanisms due to the sulfonamide group, which may target enzymes like carbonic anhydrase rather than biofilm matrices .

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound’s molecular weight (~230–250 g/mol, estimated) is lower than bulkier analogs like 4h (630.0970 g/mol, ), favoring better bioavailability. The trifluorophenyl group increases logP compared to non-fluorinated pyrazoles, enhancing membrane penetration .

Data Tables

Table 1: Structural and Activity Comparison of Fluorinated Pyrazole Derivatives

Table 2: Impact of Fluorine Substitution on Activity

| Fluorine Pattern on Aryl Group | Antibiofilm Activity (vs. P. aeruginosa) | Key Inference |

|---|---|---|

| 2,4,5-Trifluorophenyl | High | Optimal electronic effects |

| 2,3,4-Trifluorophenyl | Moderate | Suboptimal spatial arrangement |

| 3-Fluorophenyl | Low | Insufficient fluorine density |

Biological Activity

N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is an organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a pyrazole ring substituted with a trifluorophenyl group, which enhances its biological activity. The molecular formula of this compound is C_8H_6F_3N_3, and it has a molecular weight of approximately 213.16 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit certain enzymes by binding to their active sites, which blocks their activity and leads to therapeutic effects. Notably, some pyrazole derivatives have shown promise as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory processes and cellular stress responses.

Anticancer Activity

This compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and suppress tumor growth by inhibiting critical enzymes involved in cancer progression .

Case Studies

- Antiproliferative Effects : In studies involving MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines, this compound showed IC50 values indicating potent cytotoxicity. For instance, derivatives related to this compound displayed IC50 values ranging from 0.28 µM to 3.79 µM across different cancer types .

- Enzyme Inhibition : Molecular docking simulations have indicated that this compound can effectively bind to the active sites of various kinases and enzymes associated with cancer cell proliferation.

Biological Activity Summary Table

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF7 | 3.79 | Apoptosis induction |

| Antiproliferative | SF-268 | 12.50 | Enzyme inhibition |

| Antiproliferative | NCI-H460 | 0.28 | MAPK pathway inhibition |

| Enzyme Inhibition | Various | Varies | Binding to active sites |

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 2,4,5-trifluoroaniline with suitable pyrazole derivatives through various methods including cyclization reactions. The trifluoromethyl substituents enhance lipophilicity and influence pharmacokinetic properties favorably for drug development.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds that exhibit varying biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2,3,4-Trifluorophenyl)thiourea | Thiourea group instead of pyrazole | Different reactivity due to thiourea functionality |

| 2,3,4-Trifluorophenyl isothiocyanate | Isothiocyanate functionality | High reactivity towards nucleophiles |

| 4-(Aminosulfonyl)-N-(2,3,4-Trifluorophenyl)Methyl-Benzamide | Sulfonamide group | Enhanced solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.